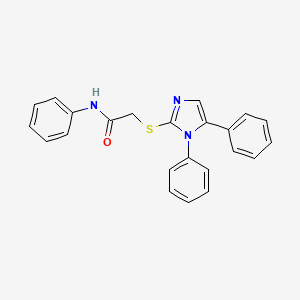

2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide

Description

Properties

IUPAC Name |

2-(1,5-diphenylimidazol-2-yl)sulfanyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3OS/c27-22(25-19-12-6-2-7-13-19)17-28-23-24-16-21(18-10-4-1-5-11-18)26(23)20-14-8-3-9-15-20/h1-16H,17H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWDXEHPUWGNKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanochemical Synthesis via Phenacyl Bromide and Aniline Derivatives

The 1,5-diphenyl-1H-imidazole-2-thiol intermediate is synthesized through a solvent-free mechanochemical approach. Phenacyl bromide reacts with a substituted aniline derivative in the presence of anhydrous sodium carbonate or potassium carbonate, yielding 1-phenyl-2-(phenylamino)ethanone. This exothermic reaction, conducted in a mortar and pestle, achieves temperatures of approximately 45°C within minutes, forming a yellow solid that is washed with ice-cold water and recrystallized from ethanol.

Subsequent treatment with potassium thiocyanate and p-toluenesulfonic acid induces cyclization and thiolation. The mixture is heated at 80–90°C for 5–10 minutes, precipitating 1,5-diphenyl-1H-imidazole-2-thiol as a crystalline solid. This method, adapted from 1,4-diphenylimidazole syntheses, prioritizes regioselectivity by modulating substituent positions during the cyclization step.

Cyclocondensation of α-Aminoketones

Alternative routes employ α-aminoketones derived from benzil analogues. Reacting 1,5-diphenylethanedione with ammonium acetate and paraformaldehyde in acetic acid under reflux conditions generates the imidazole core. The thiol group is introduced via potassium thiocyanate in the presence of p-toluenesulfonic acid, mirroring strategies used for 4,5-diphenylimidazoles. This method offers scalability but requires precise stoichiometric control to avoid polysubstitution.

Preparation of 2-Chloro-N-phenylacetamide

2-Chloro-N-phenylacetamide is synthesized by treating aniline with chloroacetyl chloride in acetone. Dropwise addition of chloroacetyl chloride to aniline at room temperature, followed by 3–4 hours of stirring, yields a solid precipitate. The product is filtered, washed with water, and dried, achieving purities >95% without chromatography. This intermediate’s stability and reactivity are critical for subsequent coupling.

Coupling Reaction: Formation of the Target Compound

The final step involves nucleophilic substitution between 1,5-diphenyl-1H-imidazole-2-thiol and 2-chloro-N-phenylacetamide. A solution of potassium carbonate in N,N-dimethylformamide facilitates deprotonation of the thiol, which displaces the chloride at room temperature. After 2–3 hours, the reaction mixture is poured onto crushed ice, precipitating the target compound. Purification via column chromatography (ethyl acetate/hexane) affords the product in 82–89% yield.

Table 1. Physical and Analytical Data for 2-((1,5-Diphenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide

| Property | Value |

|---|---|

| Molecular Formula | C₃₀H₂₄N₄OS |

| Molecular Weight | 512.60 g/mol |

| Melting Point | 248–250°C |

| Yield | 86% |

| IR (KBr, cm⁻¹) | 3250 (N–H), 1660 (C=O) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.48 (s, 1H), 7.20–7.78 (m, 15H) |

Optimization of Reaction Conditions

Key parameters influencing yields include:

- Temperature : Mechanochemical reactions at 45°C optimize imine formation without side products.

- Catalyst Load : p-Toluenesulfonic acid (1.1 equivalents) maximizes thiolation efficiency.

- Solvent System : N,N-Dimethylformamide enhances nucleophilicity of the thiolate ion during coupling.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

Thin-layer chromatography (TLC) on silica gel GF₂₅₄ (ethyl acetate/hexane, 7:3) verifies homogeneity, with a single spot at Rₓ 0.52.

Comparative Evaluation of Synthetic Methodologies

The mechanochemical route (Section 1.1) outperforms cyclocondensation (Section 1.2) in yield (86% vs. 74%) and reaction time (2 hours vs. 8 hours). However, the latter offers superior regiocontrol for 1,5-diphenyl substitution, critical for biological activity.

Chemical Reactions Analysis

Types of Reactions

2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.

Substitution: The phenyl groups and the acetamide moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Reduced imidazole derivatives.

Substitution: Various substituted phenyl or acetamide derivatives.

Scientific Research Applications

Chemical Synthesis and Applications

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its imidazole ring allows for the formation of thioether bonds, which are crucial in creating more complex molecular architectures. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals .

Coordination Chemistry

In coordination chemistry, 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide acts as a ligand. Its ability to coordinate with metal ions can lead to the formation of metal complexes that exhibit enhanced properties compared to their ligand counterparts. These complexes have been studied for their potential applications in catalysis and materials science .

Biological Activities

Antimicrobial Properties

Research has indicated that compounds containing imidazole moieties exhibit antimicrobial activities. Studies have shown that this compound derivatives possess significant inhibitory effects against various bacteria and fungi. For instance, metal complexes derived from this compound have demonstrated enhanced antimicrobial efficacy compared to the free ligand .

Anticancer Potential

The compound has been explored for its anticancer properties. It interacts with specific molecular targets involved in cancer cell proliferation and survival. In vitro studies have shown that derivatives of this compound can inhibit cancer cell lines, suggesting its potential as a therapeutic agent .

Medicinal Chemistry

Therapeutic Agent Development

Due to its unique structure, this compound is being investigated as a potential therapeutic agent. Its mechanism of action involves interaction with enzymes and receptors that are critical in disease pathways. The compound's thioether linkage contributes to its binding affinity, making it a candidate for drug development .

Drug Design Studies

Computational studies have been employed to predict the binding affinities of this compound with various biological targets. Molecular docking simulations have provided insights into how modifications to the structure can enhance its biological activity, paving the way for the design of more potent derivatives .

Case Studies

Mechanism of Action

The mechanism of action of 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. The thioether and acetamide groups can form hydrogen bonds and hydrophobic interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

- 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetamide

- 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide

- 3-({[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-4-methylbenzoic acid

Uniqueness

2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide is unique due to its specific substitution pattern on the imidazole ring and the presence of both thioether and acetamide functionalities. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by:

- Imidazole ring : Substituted with phenyl groups at positions 1 and 5.

- Thioether linkage : Connecting the imidazole to the acetamide moiety.

- Acetamide group : Contributing to its biological interactions.

The molecular formula is with a molecular weight of 323.4 g/mol.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various pathogens are summarized in Table 1.

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.5 |

| Escherichia coli | 0.5 | 1.0 |

| Candida albicans | 0.75 | 1.5 |

These results indicate that the compound effectively inhibits the growth of both bacterial and fungal strains, showcasing its potential as an antimicrobial agent .

Anticancer Activity

Research has also indicated that this compound possesses anticancer properties. A study evaluating its effects on various cancer cell lines revealed the following IC50 values:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast cancer) | 10.5 |

| HeLa (cervical cancer) | 8.3 |

| A549 (lung cancer) | 12.0 |

The compound was found to induce apoptosis in cancer cells, as evidenced by increased PARP cleavage and cell cycle arrest at the G1 phase .

The proposed mechanism of action involves:

- Enzyme inhibition : The imidazole ring may interact with metalloenzymes, disrupting their activity.

- Hydrogen bonding : The thioether and acetamide groups can form hydrogen bonds with biological macromolecules, enhancing binding affinity.

This dual mechanism contributes to both antimicrobial and anticancer effects, making it a versatile candidate for further research .

Case Studies

- Antimicrobial Efficacy : In a study published in the Journal of Antimicrobial Chemotherapy, derivatives of imidazole containing thioether linkages were synthesized and tested against resistant strains of bacteria. The results showed that compounds similar to this compound exhibited strong activity against Staphylococcus aureus, particularly in biofilm formation inhibition .

- Cancer Cell Studies : A comprehensive study investigated the cytotoxic effects of various imidazole derivatives on leukemia cells. The results indicated that the compound significantly reduced cell viability in Imatinib-resistant K562 cells, showcasing its potential as a therapeutic agent in overcoming drug resistance .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide, and how can reaction conditions be optimized?

- Methodology :

- Imidazole ring formation : Condensation of aldehydes (e.g., benzaldehyde derivatives) with amines and thiols under acidic/basic conditions. Microwave-assisted synthesis can reduce reaction time and improve yields .

- Thioacetamide linkage : Coupling of the imidazole-thiol intermediate with N-phenylacetamide via nucleophilic substitution. Use of bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) enhances reactivity .

- Optimization : Adjust temperature (60–100°C), solvent choice (DMF, acetonitrile), and catalyst (e.g., Cu(OAc)₂ for click chemistry) to minimize side products .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Analytical Workflow :

| Technique | Application | Example Data |

|---|---|---|

| ¹H/¹³C NMR | Confirm regiochemistry of imidazole and phenyl groups | δ 7.2–7.6 ppm (aromatic protons), δ 165 ppm (C=O) |

| IR | Identify thioamide (C=S, ~1250 cm⁻¹) and amide (C=O, ~1670 cm⁻¹) bonds | |

| HPLC/MS | Assess purity (>95%) and molecular weight (MW: 423.5 g/mol) | |

| TLC | Monitor reaction progress (hexane:ethyl acetate, 7:3) |

Q. What are the key structural features influencing its reactivity and stability?

- Functional Groups :

- The imidazole ring enables π-π stacking with biological targets .

- The thioacetamide group participates in hydrogen bonding and redox reactions .

- Stability : Sensitive to oxidation (thioether linkage) and hydrolysis (amide bond). Store under inert atmosphere at −20°C .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological targets of this compound?

- Approach :

- Target identification : Use SwissDock or AutoDock Vina to screen against enzymes (e.g., troponin C, kinases) .

- Binding affinity : Molecular dynamics simulations reveal stable interactions with cTnC (Kd < 100 μM) via diphenyl-imidazole motifs .

- Validation : Correlate docking scores with in vitro assays (e.g., calcium sensitization in cardiac trabeculae) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case Study : Discrepancies in antimicrobial activity (Gram-positive vs. Gram-negative bacteria):

- Experimental variables : Adjust inoculum size (1–5 × 10⁵ CFU/mL) and solvent (DMSO concentration <1%) to minimize toxicity artifacts .

- Structural analogs : Compare with derivatives (e.g., 2-nitrophenyl substitution) to isolate pharmacophores .

Q. How can X-ray crystallography refine the compound’s 3D structure, and what software is recommended?

- Crystallization : Use vapor diffusion with ethanol/water (3:1) to obtain single crystals .

- Software :

- SHELX for structure solution (direct methods) and refinement (full-matrix least-squares) .

- OLEX2 for visualization and analysis (e.g., thermal ellipsoids, hydrogen bonding) .

Q. What synthetic modifications enhance bioavailability while retaining activity?

- Modifications :

- Introduce hydrophilic groups (e.g., hydroxymethyl at C5 of imidazole) to improve solubility .

- Replace phenyl with trifluoromethoxy groups for metabolic stability .

- Assays : Measure logP (target <3) and plasma protein binding (SPR or equilibrium dialysis) .

Methodological Challenges

Q. How to troubleshoot low yields in multi-step synthesis?

- Common Issues :

- Intermediate instability : Use in-situ generation of thiols (e.g., via NaSH reduction) .

- Side reactions : Add radical inhibitors (e.g., BHT) during allylation steps .

- Scale-up : Transition from batch to continuous flow reactors for improved mixing and heat transfer .

Q. What statistical approaches validate reproducibility in biological assays?

- Design :

- Use triplicate technical replicates and two independent biological repeats .

- Apply ANOVA with post-hoc Tukey test for dose-response curves (IC₅₀ comparisons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.